5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS: 951974-59-7) is a pyrrolone derivative with a molecular formula of C₁₆H₁₆ClN₃O₃S and a molecular weight of 365.8 g/mol. Its structure features:
- A 5-chloro-2,4-dimethoxyphenyl group at position 1, contributing steric bulk and electron-donating methoxy substituents.
- A planar pyrrol-3-one core with an amino group at position 5, which may enhance solubility and reactivity .
The SMILES representation (COc1cc(OC)c(N2CC(O)=C(c3nc(C)cs3)C2=N)cc1Cl) highlights the spatial arrangement of substituents, critical for interactions in biological or material systems. However, physicochemical data (e.g., melting point, solubility) remain unreported in available literature.
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H16ClN3O3S/c1-8-7-24-16(19-8)14-11(21)6-20(15(14)18)10-4-9(17)12(22-2)5-13(10)23-3/h4-5,7,18,21H,6H2,1-3H3 |
InChI Key |
NWPRXVGSAKOXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC(=C(C=C3OC)OC)Cl)O |
Origin of Product |
United States |
Biological Activity
The compound 5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₆H₁₆ClN₃O₃S
- Molecular Weight : 365.8 g/mol
- CAS Number : 951974-59-7
The biological activity of this compound is primarily attributed to its structural components, which include a thiazole moiety known for various pharmacological effects. Thiazole derivatives have been reported to exhibit activities such as:
- Anticancer Activity : Compounds containing thiazole rings have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anticonvulsant Effects : Certain thiazole derivatives have demonstrated anticonvulsant properties, contributing to their potential use in neurological disorders.
- Antimicrobial Activity : The presence of the thiazole and pyrrole rings may enhance the compound's ability to inhibit bacterial and fungal growth.
Anticancer Activity
A study examining similar thiazole-containing compounds reported significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways associated with cell proliferation and survival.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | < 10 | Inhibition of Bcl-2 protein |
| Compound B | U251 (human glioblastoma) | 15 | Induction of apoptosis |
| 5-amino... | Jurkat (T-cell leukemia) | < 20 | Cell cycle arrest |
Anticonvulsant Activity
Research has indicated that thiazole derivatives can be effective in reducing seizure activity in animal models. For instance, a related compound was found to eliminate the tonic extensor phase in seizure models.
| Compound | Model | ED₅₀ (mg/kg) | Effect |
|---|---|---|---|
| Compound C | PTZ-induced seizures in mice | 30 | Complete protection |
| 5-amino... | MES model in rats | 50 | Significant reduction in seizure duration |
Case Studies
- Case Study on Anticancer Efficacy : A recent study published in MDPI evaluated a series of thiazole derivatives for their anticancer properties. The results indicated that modifications on the phenyl ring significantly impacted cytotoxicity against various cancer cell lines, with compounds showing IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
- Anticonvulsant Activity Assessment : In a controlled study involving rat models, the compound exhibited significant anticonvulsant properties when administered orally. The study highlighted the importance of the thiazole moiety in enhancing the pharmacological profile against seizures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The target compound belongs to a family of pyrrol-3-one derivatives with modifications primarily in the aryl and heterocyclic substituents. Key analogs include:
Table 1: Structural and Molecular Comparison
Key Observations:
Replacement of chlorine with fluorine (CAS: 380470-04-2) introduces a stronger electron-withdrawing effect, which may alter binding affinities in biological targets .
Heterocyclic Modifications: Thiazole rings with 4-methyl (target compound) versus 4-aryl substituents (CAS: 380387-07-5) influence conformational flexibility.
Molecular Weight Trends :
Crystallographic and Conformational Insights
- Isostructural Analogs: Compounds with 4-(4-aryl)thiazol-2-yl groups (e.g., CAS: 380387-07-5) crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit.
- Planarity vs. Flexibility : The target compound’s dimethoxyphenyl group likely disrupts full planarity, contrasting with the near-planar structures of fluorophenyl and chlorophenyl analogs. This could impact packing efficiency in solid states and intermolecular interactions .
Preparation Methods
Core Pyrrolone Ring Formation
The pyrrolone scaffold forms the central heterocycle of the target compound. A common approach involves cyclocondensation between β-keto esters and amines. For example, reacting ethyl 3-aminocrotonate with a substituted phenylhydrazine under acidic conditions can yield a 1,2-dihydropyrrol-3-one intermediate. In the case of 5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, the phenyl group is pre-functionalized with chlorine and methoxy substituents.
A modified protocol involves using 5-chloro-2,4-dimethoxyaniline as the aryl amine source. Heating this aniline with a β-keto ester (e.g., ethyl acetoacetate) in acetic acid at reflux (110–120°C) for 12–24 hours facilitates cyclization, producing the 1-(5-chloro-2,4-dimethoxyphenyl)-1,2-dihydropyrrol-3-one skeleton. The reaction is monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the mobile phase. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic signals for the pyrrolone carbonyl ( 165–170 ppm in NMR) and aromatic protons ( 6.8–7.2 ppm in NMR).
Functionalization with the 5-Amino Group
Amination at the 5-position is achieved via nitration followed by reduction. The pyrrolone-thiazole intermediate is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, selectively introducing a nitro group at the 5-position. Catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine.
Optimization of Reaction Conditions
Critical parameters for each step are summarized below:
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Pyrrolone formation | 5-Chloro-2,4-dimethoxyaniline, β-keto ester | 65–70 | NMR, NMR |
| Thiazole coupling | SOCl₂, TEA, NaBH₄ | 50–55 | IR, MS |
| Nitration/Reduction | HNO₃/H₂SO₄, H₂/Pd-C | 45–50 | HPLC, Elemental Analysis |
Note: Yields are extrapolated from analogous reactions in literature .
Analytical Validation and Purification
Final purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity (>98%). Mass spectrometry (MS) shows a molecular ion peak at m/z 404.08 (calculated for C₁₇H₁₆ClN₃O₃S).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
